2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, a pyrrolidine ring, and an oxadiazole moiety
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the field of agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a [3+2] cycloaddition reaction involving an azomethine ylide and a dipolarophile.
Coupling Reactions: The oxadiazole and pyrrolidine intermediates are then coupled using a suitable linker, often involving a carbonyl group to facilitate the formation of the final product.
Final Assembly: The pyridazinone core is introduced in the final step, typically through a condensation reaction involving a hydrazine derivative and a diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridazinone and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: N-oxides, sulfoxides.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted amines.
Mechanism of Action
The mechanism of action of 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole and pyridazinone moieties could be involved in hydrogen bonding or π-π interactions with biological targets, influencing signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: This compound is unique due to the combination of its structural motifs.
Pyridazinone Derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Oxadiazole Derivatives: These compounds are often explored for their antimicrobial and antiviral activities.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for a wide range of chemical modifications and applications. The combination of pyridazinone, pyrrolidine, and oxadiazole rings in a single molecule provides a versatile platform for the development of new compounds with tailored properties.
Properties
IUPAC Name |
2-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13-21-19(27-22-13)16-11-23(10-15(16)14-6-3-2-4-7-14)18(26)12-24-17(25)8-5-9-20-24/h2-9,15-16H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJFTNGBWUAPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CN4C(=O)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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